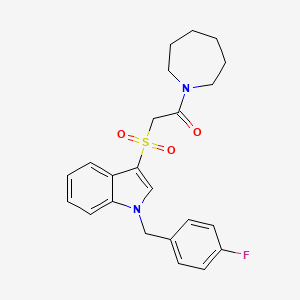

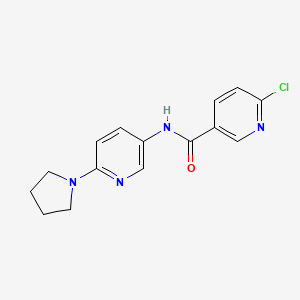

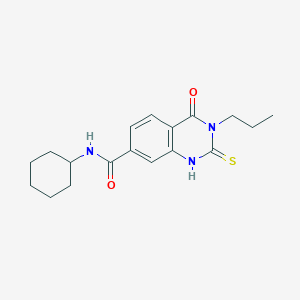

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound involves an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidinyl and a pyrimidine group, connected by an ether linkage.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Iodine-Mediated Difunctionalization of Imidazopyridines : A novel approach using iodine-induced sulfonylation and sulfenylation of imidazopyridines has been developed, utilizing sodium sulfinates as the sulfur source. This method allows for selective difunctionalization to access sulfones and sulfides in good yields, indicating a radical pathway involved in the reaction mechanisms. This technique demonstrates a versatile strategy for synthesizing compounds with potential pharmaceutical applications, including structures related to "2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine" (Guo et al., 2018).

Copper-Catalyzed Three-Component Reaction : An efficient method has been reported for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives through a copper-catalyzed three-component one-pot cascade. This process highlights the potential for constructing complex imidazo[1,2-a]pyridine-based structures, which could be related to or include "this compound" in their frameworks (Zhou et al., 2022).

Medicinal Chemistry Applications

Antiulcer Agents : Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antisecretory and cytoprotective agents against ulcers. Although these compounds did not demonstrate significant antisecretory activity, several showed good cytoprotective properties, indicating a potential area of application for related compounds in treating gastrointestinal disorders (Starrett et al., 1989).

Antitumor Evaluation : A study on 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine evaluated their antileukemic activity, shedding light on how structural modifications influence cytotoxic activity. While no significant antileukemic activity was observed, the study offers insights into the design of novel antitumor agents, potentially including compounds related to "this compound" (Ramasamy et al., 1990).

Propiedades

IUPAC Name |

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-11(2)18-9-13(17-10-18)23(20,21)19-7-4-12(8-19)22-14-15-5-3-6-16-14/h3,5-6,9-12H,4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKLFJFYHQNUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)